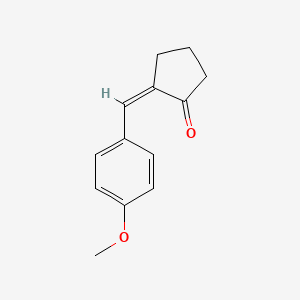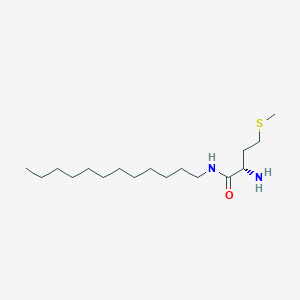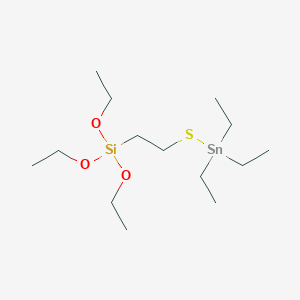
4,4-Diethoxy-8,8-diethyl-3-oxa-7-thia-4-sila-8-stannadecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4-Diethoxy-8,8-diethyl-3-oxa-7-thia-4-sila-8-stannadecane is a complex organometallic compound that features a unique combination of silicon, tin, and sulfur atoms within its structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Diethoxy-8,8-diethyl-3-oxa-7-thia-4-sila-8-stannadecane typically involves multi-step organic synthesis techniques. The process often starts with the preparation of intermediate compounds that contain the necessary functional groups. These intermediates are then subjected to specific reaction conditions to form the final product. Common reagents used in the synthesis include organosilicon and organotin precursors, along with sulfur-containing compounds.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4,4-Diethoxy-8,8-diethyl-3-oxa-7-thia-4-sila-8-stannadecane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or silanes.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like halides or amines. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce thiols. Substitution reactions can result in a variety of functionalized derivatives.
Applications De Recherche Scientifique
4,4-Diethoxy-8,8-diethyl-3-oxa-7-thia-4-sila-8-stannadecane has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other organometallic compounds and as a catalyst in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.
Industry: The compound’s properties make it suitable for use in materials science, particularly in the development of advanced materials with specific electronic or mechanical properties.
Mécanisme D'action
The mechanism by which 4,4-Diethoxy-8,8-diethyl-3-oxa-7-thia-4-sila-8-stannadecane exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s unique combination of silicon, tin, and sulfur atoms allows it to form stable complexes with these targets, modulating their activity and leading to various biological or chemical effects. The pathways involved may include signal transduction, enzyme inhibition, or activation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-ethylhexyl 10-ethyl-4,4-dimethyl-7-oxo-8-oxa-3,5-dithia-4-stannatetradecanoate
- 4,4-dioctyl-7-oxo-8-oxa-3,5-dithia-4-stannatetradecanoate
Uniqueness
4,4-Diethoxy-8,8-diethyl-3-oxa-7-thia-4-sila-8-stannadecane stands out due to its specific combination of functional groups and the presence of both silicon and tin atoms. This unique structure imparts distinct chemical and physical properties, making it valuable for specialized applications that similar compounds may not be suitable for.
Propriétés
Numéro CAS |
60171-42-8 |
|---|---|
Formule moléculaire |
C14H34O3SSiSn |
Poids moléculaire |
429.3 g/mol |
Nom IUPAC |
triethoxy(2-triethylstannylsulfanylethyl)silane |
InChI |
InChI=1S/C8H20O3SSi.3C2H5.Sn/c1-4-9-13(8-7-12,10-5-2)11-6-3;3*1-2;/h12H,4-8H2,1-3H3;3*1H2,2H3;/q;;;;+1/p-1 |
Clé InChI |
VEGKUEOBAXXZSI-UHFFFAOYSA-M |
SMILES canonique |
CCO[Si](CCS[Sn](CC)(CC)CC)(OCC)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


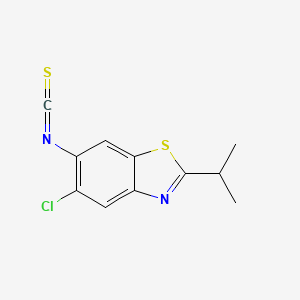
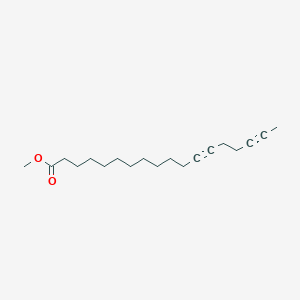
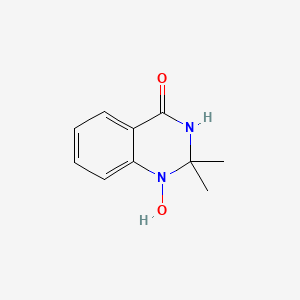


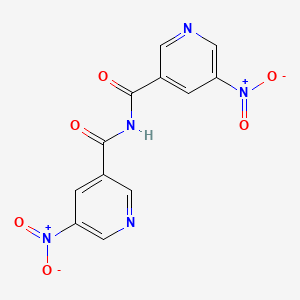
![Benzene, 1,1'-[oxybis(methyleneoxy)]bis[2,3,4,5,6-pentachloro-](/img/structure/B14602875.png)
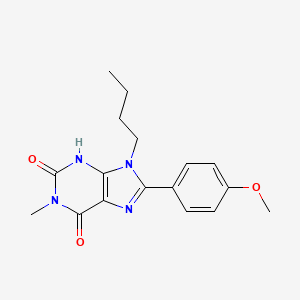

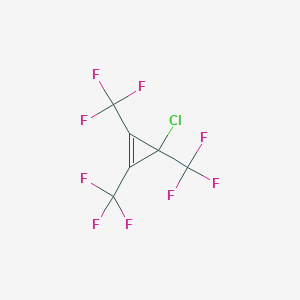
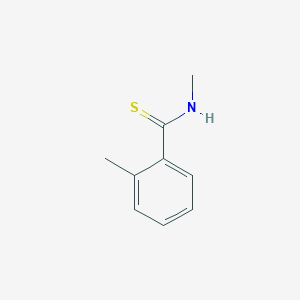
![3-Acetyl-7,8,10-trimethylbenzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B14602897.png)
